molecular formula C8H7FINO B14811505 5-Cyclopropoxy-4-fluoro-2-iodopyridine

5-Cyclopropoxy-4-fluoro-2-iodopyridine

Cat. No.: B14811505
M. Wt: 279.05 g/mol
InChI Key: DXVYDMAKQNWCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-fluoro-2-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with cyclopropoxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-fluoro-2-iodopyridine typically involves the introduction of the cyclopropoxy, fluoro, and iodo substituents onto the pyridine ring. One common method involves the use of selective halogenation and subsequent substitution reactions. The cyclopropoxy group can be introduced via nucleophilic substitution using cyclopropanol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-fluoro-2-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-iodopyridine involves its interaction with specific molecular targets. The presence of the fluoro and iodo groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The cyclopropoxy group may also play a role in modulating the compound’s overall reactivity and stability .

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

5-cyclopropyloxy-4-fluoro-2-iodopyridine

InChI

InChI=1S/C8H7FINO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

DXVYDMAKQNWCIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.